Rubiadinprimeveroside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26388-47-6 |
|---|---|
Molecular Formula |
C26H28O13 |
Molecular Weight |
548.5 g/mol |
IUPAC Name |
1-hydroxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H28O13/c1-9-14(6-12-16(17(9)28)19(30)11-5-3-2-4-10(11)18(12)29)38-26-24(35)22(33)21(32)15(39-26)8-37-25-23(34)20(31)13(27)7-36-25/h2-6,13,15,20-28,31-35H,7-8H2,1H3/t13-,15-,20+,21-,22+,23-,24-,25+,26-/m1/s1 |
InChI Key |
MICKPSHQKPCYJH-WFLOGZPDSA-N |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Rubiadinprimeveroside
Rubiadinprimeveroside has been reported in the plant species Rubia wallichiana and Ophiorrhiza hayatana. The isolation of this compound, like other anthraquinone (B42736) glycosides from plant matrices, typically involves solvent extraction followed by chromatographic purification.
A general approach for the extraction of anthraquinone glycosides from Rubia species involves the use of polar solvents. An exemplary procedure would begin with the air-drying and powdering of the plant material, such as the roots. This is followed by extraction with a solvent system like an acetone-water mixture or methanol (B129727). The resulting crude extract is then concentrated under reduced pressure.
Further purification is achieved through chromatographic techniques. Column chromatography is a common method, utilizing a stationary phase such as silica (B1680970) gel. The concentrated extract is applied to the column and eluted with a gradient of solvents, starting with less polar solvents and gradually increasing the polarity. For instance, a gradient of chloroform (B151607) and methanol can be employed. Fractions are collected and monitored for the presence of the target compound. Those containing this compound are combined and may undergo further purification steps, such as recrystallization, to yield the pure compound.
Table 1: General Isolation Protocol for Anthraquinone Glycosides from Plant Material
| Step | Procedure |
| 1. Sample Preparation | Air-dry and powder the relevant plant parts (e.g., roots). |
| 2. Extraction | Macerate or percolate the powdered material with a polar solvent (e.g., methanol, ethanol, or an acetone-water mixture). |
| 3. Concentration | Evaporate the solvent from the crude extract under reduced pressure to obtain a concentrated residue. |
| 4. Chromatographic Purification | Subject the concentrated extract to column chromatography (e.g., silica gel). |
| 5. Elution | Elute the column with a solvent gradient of increasing polarity (e.g., a chloroform-methanol gradient). |
| 6. Fraction Collection | Collect fractions and monitor for the presence of this compound (e.g., by TLC). |
| 7. Final Purification | Combine fractions containing the pure compound and perform recrystallization if necessary. |
Analytical Characterization of Rubiadinprimeveroside
The structural elucidation and identification of Rubiadinprimeveroside rely on various analytical techniques. Mass spectrometry and thin-layer chromatography are pivotal in its characterization.
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/MS-QToF) is a powerful technique for the analysis of this compound in plant extracts. mdpi.com This method offers high resolution, sensitivity, and mass accuracy, which are crucial for identifying compounds in complex mixtures. mdpi.com
In a typical UPLC/MS-QToF analysis of anthraquinones, a reversed-phase column (e.g., a C18 column) is used. The mobile phase often consists of a gradient of water and acetonitrile, with a small amount of an acid like formic acid to improve peak shape and ionization efficiency. Detection is commonly performed in negative electrospray ionization (ESI) mode, as anthraquinones and their glycosides readily form deprotonated molecules [M-H]⁻.
The fragmentation pattern of this compound in the mass spectrometer provides significant structural information. The fragmentation of its aglycone, rubiadin (B91156), has been studied and can be used to predict the behavior of the glycoside. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) would likely lead to the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the rubiadin aglycone and a neutral loss of the primeverose sugar moiety. Further fragmentation of the rubiadin ion would produce characteristic product ions.
Table 2: Predicted UPLC/MS-QToF Data for this compound
| Parameter | Predicted Value/Characteristic |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Parent Ion [M-H]⁻ | m/z corresponding to the molecular weight of this compound minus a proton |
| Major Fragment Ion | m/z corresponding to the deprotonated rubiadin aglycone |
| Neutral Loss | Mass of the primeverose sugar |
| Mobile Phase Example | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile |
Thin-Layer Chromatography (TLC) is a versatile and rapid technique used for the qualitative analysis of plant extracts and for monitoring the progress of isolation procedures. uvic.ca For the analysis of anthraquinone (B42736) glycosides like this compound, a silica (B1680970) gel plate is typically used as the stationary phase. uvic.ca
The choice of the mobile phase is critical for achieving good separation. A common solvent system for anthraquinone glycosides is a mixture of ethyl acetate (B1210297), methanol (B129727), and water. The polarity of the mobile phase can be adjusted to optimize the separation of compounds with different polarities. After developing the chromatogram, the separated compounds can be visualized under UV light or by spraying with a suitable reagent, such as a solution of potassium hydroxide (B78521), which often produces characteristic colors with anthraquinones.
The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. khanacademy.org More polar compounds, such as glycosides, will have a stronger interaction with the polar silica gel and thus will have lower Rf values compared to their less polar aglycones. Therefore, this compound would be expected to have a lower Rf value than rubiadin.
Table 3: Representative TLC System for Anthraquinone Glycosides
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase Example | Ethyl acetate : Methanol : Water |
| Visualization | UV light (254 nm and 366 nm), Potassium hydroxide spray reagent |
| Expected Rf of this compound | Lower than the Rf of its aglycone, rubiadin |
Biosynthesis and Metabolic Pathways of Rubiadinprimeveroside
Anthraquinone (B42736) Biosynthesis Pathways
The formation of the core anthraquinone structure of rubiadin (B91156), the aglycone of rubiadinprimeveroside, occurs in higher plants through two primary biosynthetic routes: the polyketide pathway and the chorismate/o-succinylbenzoic acid pathway. researchgate.netresearchgate.net
Polyketide Pathway (Acetate-Malonate Pathway)
The polyketide pathway is a significant route for the biosynthesis of many aromatic natural products, including certain anthraquinones. nih.govnih.gov This pathway typically involves the head-to-tail condensation of acetate (B1210297) units, derived from acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to yield the characteristic tricyclic anthraquinone skeleton. In a study on Rheum tanguticum, the addition of acetic acid and malonic acid as precursors significantly increased the yield of anthraquinones, supporting the role of the polyketide pathway in their biosynthesis in this species. mdpi.com
Chorismate/o-Succinylbenzoic Acid Pathway (Shikimate Pathway)
In the family Rubiaceae, to which the Rubia genus belongs, the biosynthesis of "Rubia-type" anthraquinones, such as rubiadin, predominantly follows the chorismate/o-succinylbenzoic acid pathway. researchgate.netresearchgate.net This pathway utilizes precursors from primary metabolism to construct the anthraquinone framework.
The chorismate/o-succinylbenzoic acid pathway begins with chorismic acid, a key intermediate of the shikimate pathway, and α-ketoglutarate, a component of the Krebs cycle. researchgate.net Chorismic acid is synthesized from the precursors phosphoenolpyruvate (B93156) and erythrose 4-phosphate. researchgate.net Through a series of enzymatic reactions, chorismic acid and a succinylated derivative of α-ketoglutarate are converted to o-succinylbenzoic acid (OSB). researchgate.net The OSB then undergoes cyclization to form the naphthalene (B1677914) ring system, which is a crucial step in forming the anthraquinone scaffold. researchgate.net Although shikimic acid and α-ketoglutaric acid were found to inhibit anthraquinone production in Rheum tanguticum, which primarily uses the polyketide pathway, they are established precursors in the chorismate/o-succinylbenzoic acid pathway prevalent in Rubiaceae. mdpi.com
The final ring of the anthraquinone structure in the chorismate/o-succinylbenzoic acid pathway is derived from isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net There are two independent pathways for the biosynthesis of IPP in plants: the mevalonic acid (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. researchgate.net
The Mevalonic Acid (MVA) Pathway starts with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. researchgate.net Subsequent phosphorylation and decarboxylation reactions yield IPP. researchgate.net
The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway , also known as the non-mevalonate pathway, begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DOXP). rsc.org DOXP is then converted in several steps to 2-C-methyl-D-erythritol 4-phosphate (MEP), which is further processed to generate IPP and DMAPP. rsc.orgnih.gov Research on plants in the Rubiaceae family has indicated that the MEP pathway is the primary source of IPP for the biosynthesis of Rubia-type anthraquinones. researchgate.net
| Pathway | Starting Materials | Key Intermediate | Location in Plant Cell |
| Mevalonic Acid (MVA) Pathway | Acetyl-CoA | Mevalonic Acid | Cytosol |
| 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde 3-phosphate | 2-C-Methyl-D-erythritol 4-phosphate | Plastids |
Glycosylation Mechanisms and Glycosyltransferases
Once the aglycone rubiadin is synthesized, it undergoes glycosylation to form this compound. This process involves the attachment of a primeverose sugar moiety, which is a disaccharide composed of glucose and xylose. dtu.dk This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). nih.gov
UGTs are a diverse group of enzymes that transfer a sugar moiety from an activated nucleotide sugar, such as UDP-glucose, to a wide range of acceptor molecules, including secondary metabolites like anthraquinones. wikipedia.orgnih.gov This glycosylation step can significantly alter the solubility, stability, and biological activity of the parent compound.
Recent studies on Rubia yunnanensis, a plant rich in anthraquinone glycosides, have led to the discovery and characterization of several UGTs involved in their biosynthesis. researchgate.netnih.govnih.gov For instance, researchers identified four new glycosyltransferases, designated RyUGT3A, RyUGT3B, RyUGT11, and RyUGT12, from the transcriptome of this plant. nih.gov RyUGT3A and RyUGT12 were found to be regioselective glycosyltransferases that act on β-hydroxyanthraquinones. nih.gov Although these studies did not specifically confirm the glycosylation of rubiadin to this compound, they provide strong evidence for the presence of UGTs in the Rubia genus capable of glycosylating anthraquinone scaffolds. The formation of the primeveroside unit itself would likely involve the sequential action of two different glycosyltransferases, one adding glucose to the aglycone and a second adding xylose to the glucose moiety.
Enzymatic Hydrolysis and Metabolism of this compound to Rubiadin
The breakdown of this compound back to its aglycone, rubiadin, is achieved through enzymatic hydrolysis. This process is crucial for the release of the biologically active aglycone. The enzymes responsible for cleaving the glycosidic bonds of primeverosides are known as β-primeverosidases (EC 3.2.1.149).
A β-primeverosidase catalyzes the hydrolysis of a 6-O-(β-D-xylopyranosyl)-β-D-glucopyranoside, which is the structure of the primeveroside moiety attached to rubiadin. This enzymatic action would release the disaccharide primeverose and the aglycone rubiadin. While β-primeverosidases have been characterized from other plant sources, such as tea leaves, specific β-primeverosidases from Rubia species that act on this compound have not been fully isolated and characterized. However, the presence of such enzymes is inferred from the metabolic turnover of these glycosides in the plant. The hydrolysis of glycosides can also be carried out by other less specific β-glucosidases, which are widespread in plants.
Regulation of Secondary Metabolite Production
The production of anthraquinones, including the Rubiadin aglycone, in plants and plant cell cultures is tightly regulated and can be influenced by various external and internal factors. Research has focused on using elicitors and genetic engineering to enhance the yield of these secondary metabolites.
Elicitation
Elicitors are compounds that, when introduced to plant cultures, can trigger a defense response that often includes the enhanced production of secondary metabolites. Studies on various Rubia species have demonstrated the effectiveness of different elicitors in boosting anthraquinone synthesis.
Methyl Jasmonate (MeJA): MeJA is a well-known elicitor that has been shown to significantly increase anthraquinone accumulation. In hairy root cultures of Rubia yunnanensis, treatment with 200 µM MeJA resulted in a 35.11% increase in anthraquinone content. mdpi.com This effect is linked to the upregulation of genes in the MVA and MEP pathways, which are responsible for synthesizing the IPP precursor for the anthraquinone ring C. mdpi.com
Synergistic Effects: The combination of elicitors can lead to a synergistic effect. For example, when transformed callus clones of Rubia cordifolia were treated with both cantharidin (B1668268) and methyl jasmonate (MJ), the anthraquinone accumulation reached 4% of the dry weight. nih.gov This was a significant increase compared to the 1.5% content observed in non-transformed clones under similar conditions. nih.gov
Ineffective Elicitors: Not all signaling molecules enhance production. In the same study on R. cordifolia, the application of ethephon, an ethylene (B1197577) producer, did not have any discernible effect on anthraquinone synthesis in either transgenic or non-transformed strains. nih.gov
Table 1: Effect of Elicitors on Anthraquinone (AQ) Production
| Elicitor/Treatment | Plant/Culture System | Key Finding | Reported Outcome |
| Methyl Jasmonate (MeJA) | Rubia yunnanensis hairy roots | Upregulation of MVA/MEP pathway genes | 35.11% increase in AQ content at 200 µM |
| Cantharidin + Methyl Jasmonate (MJ) | Rubia cordifolia transformed callus | Synergistic enhancement of AQ accumulation | AQ content increased to 4% of dry weight |
| Ethephon | Rubia cordifolia transformed & non-transformed callus | No impact on AQ synthesis | No change in AQ accumulation |
Genetic Regulation
Genetic modification provides another powerful tool for manipulating secondary metabolite pathways. The introduction of specific genes, particularly the rol oncogenes from Agrobacterium rhizogenes, has been shown to dramatically increase anthraquinone production in Rubia species.
rol Genes: The introduction of rolA, rolB, and rolC genes into R. cordifolia calli has been shown to stimulate anthraquinone synthesis. nih.gov These genes act as regulators, influencing the expression of key enzymes in the biosynthetic pathway.
The rolB Gene: The rolB gene demonstrated a particularly potent effect. Transformed calli containing the rolB gene exhibited a 15-fold increase in anthraquinone accumulation compared to control cultures. nih.gov This significant increase was attributed to the stimulatory effect of the rolB gene on the transcription level of isochorismate synthase (ICS), a critical enzyme at the entry point of the anthraquinone pathway. nih.gov
Table 2: Genetic Regulation of Anthraquinone (AQ) Biosynthesis
| Genetic Factor | Plant/Culture System | Mechanism of Action | Reported Outcome |
| rolA, rolB, rolC | Rubia cordifolia calli | General enhancement of AQ synthesis pathways | Increased accumulation of anthraquinones |
| rolB Gene | Rubia cordifolia calli | Upregulation of isochorismate synthase (ICS) gene transcription | 15-fold increase in AQ accumulation |
Biological Activity Mechanisms of Rubiadinprimeveroside
Antioxidative Mechanisms
Phytochemicals, particularly phenolic compounds like anthraquinones, are recognized for their antioxidant potential. The antioxidant capacity of such compounds is often attributed to their redox properties, which enable them to act as reducing agents, hydrogen donors, and quenchers of singlet oxygen nih.gov. The evaluation of antioxidant activity is commonly conducted through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay nih.govresearchgate.netresearchgate.net. While the chemical structure of rubiadinprimeveroside suggests potential antioxidant activity characteristic of phenolic compounds, specific studies quantifying its efficacy through these standard assays are not extensively documented in the available literature.
Anti-Inflammatory Mechanisms
The anti-inflammatory properties of rubiadin (B91156), the aglycone of this compound, have been investigated in rodent models, demonstrating significant effects in both acute and chronic inflammation. scielo.brresearchgate.net Research indicates that rubiadin can modulate the inflammatory response by reducing the levels of key pro-inflammatory cytokines.
In a carrageenan-induced paw edema model (an acute inflammation model), rubiadin administration led to a significant reduction in paw edema and levels of Tumor Necrosis Factor-alpha (TNF-α) in the paw tissue scielo.brnih.gov. In a chronic model using cotton pellet-induced granuloma, rubiadin was effective in decreasing both granuloma formation and transudate amount scielo.br. This effect was associated with a significant decrease in the pro-inflammatory cytokine Interleukin-1beta (IL-1β) scielo.brnih.gov.
Furthermore, a study on rubiadin-1-methyl ether, a related compound, in a model of acute lung injury showed it could inhibit several pro-inflammatory markers, including nitric oxide species (NOx), IL-6, IL-12p70, IFN-γ, and TNF-α, while increasing the anti-inflammatory cytokine IL-10 nih.govscienceopen.com. These findings suggest that the anti-inflammatory action of rubiadin and its derivatives is mediated through the downregulation of multiple pro-inflammatory mediators.
Table 1: Effects of Rubiadin on Inflammatory Markers
| Model | Inflammatory Marker | Effect Observed |
|---|---|---|
| Carrageenan-Induced Paw Edema (Acute) | TNF-α | Significant Reduction scielo.br |
| Cotton Pellet-Induced Granuloma (Chronic) | IL-1β | Significant Reduction scielo.br |
| Acute Lung Injury (Rubiadin-1-methyl ether) | NOx, IL-6, TNF-α, etc. | Significant Reduction nih.gov |
| Acute Lung Injury (Rubiadin-1-methyl ether) | IL-10 | Significant Increase nih.gov |
Antimicrobial Mechanisms
The antimicrobial potential of compounds from the Rubia genus has been noted. Extracts from the roots of Rubia cordifolia, a known source of this compound, have demonstrated antimicrobial effects scialert.netresearchgate.net. In one study, a methanol (B129727) extract of Rubia cordifolia root showed antibacterial activity against three Gram-positive bacteria, four Gram-negative bacteria, and antifungal activity against Candida albicans scialert.netresearchgate.net. Notably, the extract was active against several bacteria that were resistant to multiple antibiotics scialert.netresearchgate.net. A water extract of the root showed a narrower spectrum of activity, inhibiting two Gram-positive bacteria scialert.netresearchgate.net.
The precise mechanisms by which constituents of Rubia extracts exert their antimicrobial effects are not fully elucidated but may involve actions common to other plant-derived antimicrobials, such as disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, or inhibition of microbial energy metabolism mdpi.comnih.gov. However, specific studies detailing the antimicrobial mechanisms of purified this compound are currently limited.
Modulation of Cellular Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinase (ERK) cascade, plays a crucial role in regulating cell proliferation and differentiation. Microphthalmia-associated transcription factor (MITF) is a key transcription factor in melanocyte development and is a known target of the ERK pathway. Activation of ERK can lead to the phosphorylation of MITF at serine 73 (S73) nih.gov. This phosphorylation event can mark MITF for ubiquitination and subsequent proteasomal degradation, thereby reducing its protein levels researchgate.net. This regulatory mechanism is significant in melanoma, where hyperactivation of the BRAF/MEK/ERK pathway often leads to the downregulation of MITF nih.gov. While this signaling cascade is well-established, there is no direct evidence from the available research to indicate that this compound specifically modulates ERK or MITF levels.
Melanin biosynthesis, or melanogenesis, is a complex process primarily regulated by the enzyme tyrosinase encyclopedia.pub. Tyrosinase is the rate-limiting enzyme that catalyzes the initial steps of converting L-tyrosine to melanin precursors encyclopedia.pubnih.gov. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening and depigmenting agents used in cosmetics and for treating hyperpigmentation disorders researchgate.netresearchgate.netmdpi.com. Tyrosinase-related protein 1 (TRP1) is another key enzyme involved in the later stages of eumelanin synthesis. The expression of both tyrosinase and TRP1 is controlled by the transcription factor MITF nih.gov. Despite the importance of this pathway, studies investigating the direct impact of this compound on tyrosinase activity or other enzymes in the melanin biosynthesis pathway have not been found in the reviewed literature.
Genotoxicity and Mutagenicity Studies (via its aglycone, Rubiadin)
While this compound itself has not been extensively studied for genotoxicity, its aglycone, rubiadin, has been identified as a genotoxic and carcinogenic compound. Rubiadin is a component of madder color, an extract from the roots of Rubia tinctorum.
Studies have shown that madder color is carcinogenic in the kidneys and liver of rats. Research focusing on its components has demonstrated that rubiadin is a genotoxic agent that induces DNA damage and gene mutations, particularly in the kidneys scielo.br. In male rats treated with rubiadin, the compound and its metabolites were found to distribute specifically to the outer stripe of the outer medulla in the kidney, leading to site-specific DNA damage and histopathological changes scielo.br. The predominant type of gene mutation observed was A:T to T:A transversions scielo.br.
A medium-term multi-organ bioassay in rats confirmed the carcinogenic potential of rubiadin. In this study, dietary administration of rubiadin significantly increased the incidence of atypical renal tubules and induced renal cell adenomas and carcinomas. The study also suggested that rubiadin may target the liver and large intestine, indicating its major role in the carcinogenicity associated with madder color.
Table 2: Summary of Genotoxicity Findings for Rubiadin
| Study Type | Organ(s) Affected | Key Findings |
|---|---|---|
| In vivo (Rat) | Kidney | Site-specific DNA damage and gene mutations (A:T to T:A transversions) scielo.br |
| Multi-organ bioassay (Rat) | Kidney, Liver, Large Intestine | Induction of renal cell adenomas and carcinomas; potential targeting of liver and large intestine |
Induction of DNA Adducts
Rubiadin, the aglycone of this compound, is a known genotoxic agent nih.govnih.gov. Its genotoxicity is believed to be the underlying cause of the site-specific renal carcinogenesis observed with madder color, of which rubiadin is a component nih.gov. The distribution of rubiadin and its metabolites in the kidney corresponds with site-specific DNA damage and gene mutations, suggesting that the formation of DNA lesions, potentially including adducts, is a critical step in its toxicological profile nih.gov.
Activity in Salmonella typhimurium (Ames test)
The mutagenic potential of compounds derived from Rubia tinctorum has been evaluated using the Ames test, a bacterial reverse mutation assay with Salmonella typhimurium. Rubiadin, the metabolite of this compound, has demonstrated significant genotoxicity in this assay nih.gov. However, it is crucial to note that rubiadin requires metabolic activation to exert its mutagenic effects nih.gov. This indicates that this compound acts as a pro-mutagen, with its genotoxicity being dependent on its conversion to rubiadin and the subsequent metabolic activation of rubiadin.
In contrast, the related compound lucidin is mutagenic in several Salmonella typhimurium strains even without metabolic activation, and its mutagenicity is enhanced by the addition of a rat liver S9 mix nih.gov. Several other compounds isolated from Rubia tinctorum, including lucidin-3-O-primeveroside, have also shown mutagenicity in Salmonella typhimurium TA 100 and/or TA 98 wikipedia.org.
| Compound | Salmonella typhimurium Strains | Metabolic Activation Requirement | Reference |
|---|---|---|---|
| Rubiadin | Not specified | Required | nih.gov |
| Lucidin | TA100, TA1537, etc. | Not required (activity enhanced with S9) | nih.gov |
| Lucidin-3-O-primeveroside | TA 100 and/or TA 98 | Not specified | wikipedia.org |
Unscheduled DNA Synthesis (UDS) Assay
The Unscheduled DNA Synthesis (UDS) assay measures DNA repair synthesis following chemically induced DNA damage. In primary rat hepatocytes, rubiadin has been shown to be a potent inducer of UDS nih.gov. In fact, its activity in this assay was found to be more potent than that of lucidin and comparable to the positive control, 7,12-dimethylbenz[α]anthracene (DMBA) nih.gov. This strong positive result in the UDS assay further confirms the DNA-damaging and genotoxic potential of the aglycone of this compound.
The glycoside lucidinprimeveroside has also been reported to be active in the UDS assay nih.gov. This suggests that glycosides of genotoxic anthraquinones can be metabolized by hepatocytes to release the active aglycone, which then induces DNA damage and triggers a repair response.
| Compound | Test System | Activity | Reference |
|---|---|---|---|
| Rubiadin | Primary Rat Hepatocytes | Potent inducer, more potent than lucidin | nih.gov |
| Lucidin | Primary Rat Hepatocytes | Inducer | nih.gov |
| Lucidinprimeveroside | Primary Rat Hepatocytes | Active | nih.gov |
Role of Metabolic Activation in Genotoxicity
The genotoxicity of this compound is critically dependent on its metabolic transformation. The initial step involves the hydrolysis of the primeveroside group to release the aglycone, rubiadin. Research has shown that lucidinprimeveroside can be reduced to this compound, which is then hydrolyzed to rubiadin when treated with rat liver extract and NADPH nih.gov.
Once formed, rubiadin requires further metabolic activation to become genotoxic, as demonstrated by its activity in the Ames test only in the presence of a metabolic activation system (S9 mix) nih.gov. This enzymatic conversion is essential for the generation of reactive species that can interact with DNA and cause mutations. The specific metabolites of rubiadin responsible for its genotoxicity have been a subject of investigation, with studies showing that rubiadin and its metabolites, including lucidin, distribute specifically to the outer stripe of the outer medulla in the kidney, correlating with site-specific DNA damage nih.gov. This metabolic process underscores the role of this compound as a precursor to a potent genotoxic agent.
Synthetic Chemistry and Structural Modification of Rubiadinprimeveroside and Its Derivatives
Synthetic Routes for Rubiadinprimeveroside Aglycone (Rubiadin)
Rubiadin (B91156) (1,3-dihydroxy-2-methylanthraquinone) is the aglycone of this compound. Its synthesis is a key step towards the total synthesis of the natural product and its derivatives. A common and effective method for synthesizing rubiadin involves a two-step process starting from phthalic anhydride (B1165640) and 2,6-dihydroxytoluene. nih.govnih.gov
The initial step is a Friedel-Crafts acylation reaction. Here, phthalic anhydride condenses with 2,6-dihydroxytoluene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a suitable solvent such as 1,1,2,2-tetrachloroethane. This reaction yields an intermediate, 2-(2',4'-dihydroxy-3'-methyl)benzoylbenzoic acid. nih.gov
Table 1: Key Reactions in the Synthesis of Rubiadin
| Step | Reaction Type | Reactants | Reagents | Product |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Phthalic anhydride, 2,6-dihydroxytoluene | AlCl₃, 1,1,2,2-tetrachloroethane | 2-(2',4'-dihydroxy-3'-methyl)benzoylbenzoic acid |
| 2 | Intramolecular Cyclization | 2-(2',4'-dihydroxy-3'-methyl)benzoylbenzoic acid | Concentrated H₂SO₄, Boric acid | Rubiadin |
Synthesis of Glycosidic Derivatives and Analogues
The synthesis of glycosidic derivatives of rubiadin, including this compound, involves the attachment of a sugar moiety to the aglycone. While specific synthetic details for this compound are not extensively documented in publicly available literature, general methodologies for the synthesis of anthraquinone (B42736) glycosides can be applied. These methods can be broadly categorized into solid-phase and solution-phase approaches.
Solution-phase synthesis remains a conventional and versatile approach for the preparation of glycosides. The Koenigs-Knorr reaction is a classic and widely used method for glycosylation that could be applicable to the synthesis of this compound. This reaction involves the coupling of a glycosyl halide (e.g., a primeverosyl bromide) with an alcohol (a hydroxyl group on rubiadin) in the presence of a promoter, typically a silver or mercury salt. The selection of appropriate protecting groups for both the sugar and the aglycone is critical to ensure regioselectivity and to prevent unwanted side reactions. The choice of solvent and promoter can also influence the stereochemical outcome of the glycosidic bond formation. While the Koenigs-Knorr reaction and other solution-phase methods are standard procedures in carbohydrate chemistry, detailed protocols for their application in the synthesis of this compound are not extensively described in the available literature.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, SAR studies would aim to identify the key structural features responsible for their therapeutic effects and to guide the design of new analogues with improved properties.
While comprehensive SAR studies specifically on this compound are limited, research on rubiadin and other anthraquinone derivatives provides some insights. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups on the anthraquinone core are known to be important for the cytotoxic and selective anticancer activity of these compounds. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It can provide valuable insights into the binding mechanism of a ligand to its target protein at a molecular level.
Molecular docking studies have been performed on the aglycone, rubiadin, to investigate its binding to various protein targets. For example, in silico studies have explored the interaction of rubiadin with targets such as the EGFR tyrosine kinase, suggesting a potential mechanism for its anticancer effects. dovepress.com These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding site.
While molecular docking has been applied to rubiadin, specific docking studies on this compound to elucidate how the primeverose moiety contributes to target binding are not extensively available. Such studies would be crucial for understanding the precise role of the sugar in receptor recognition and for the rational design of new glycosidic analogues with enhanced binding affinity and selectivity. Computational studies on other anthraquinone glycosides have shown that the sugar unit can significantly influence the binding mode and affinity for their biological targets. nih.gov
Methodological Considerations for in Vitro Pharmacological Research
Principles of In Vitro Pharmacological Studies
The primary objective of in vitro pharmacological studies is to determine the biological properties of a test compound, such as Rubiadinprimeveroside, by examining its interaction with specific molecular targets or cellular pathways. qima-lifesciences.com These studies are guided by several key principles to ensure the generation of reliable and reproducible data. iiarjournals.orgamsterdamumc.nl
A fundamental aspect is the establishment of a clear dose-response relationship, where the observed effect of the compound is measured across a range of concentrations. This allows for the determination of key pharmacological parameters such as potency and efficacy. iiarjournals.orggithub.io It is also crucial to select appropriate biological systems, including relevant cell lines or primary cells, that accurately model the disease or physiological process of interest. porsolt.com
The experimental design must include appropriate controls to validate the results. These typically involve vehicle controls (the solvent used to dissolve the compound), positive controls (a known active compound), and negative controls (an inactive compound or untreated cells). Careful consideration must also be given to the duration of compound exposure, as the time course of the biological response can vary significantly. iiarjournals.org By adhering to these principles, researchers can obtain high-quality data to guide further preclinical and clinical development. qima-lifesciences.com
Cell-Based Assay Models in this compound Research
Cell-based assays are indispensable tools in drug discovery, providing a biologically relevant context to study the effects of compounds like this compound. creative-bioarray.comimmunologixlabs.com The choice of cell model is critical and can significantly influence the experimental outcome and its translatability to human physiology. bioivt.com
Three-Dimensional (3D) Cell/Tissue Models
To bridge the gap between in vitro assays and clinical outcomes, three-dimensional (3D) cell culture models have emerged as a more physiologically relevant alternative. amsterdamumc.nlbiocompare.comwikipedia.org These models allow cells to grow in all three dimensions, forming structures such as spheroids or organoids that more closely mimic the architecture and microenvironment of human tissues. facellitate.comwikipedia.org For investigating the anticancer potential of this compound, 3D models of tumors, often referred to as tumor spheroids, can provide more accurate predictions of drug efficacy. youtube.com
The 3D arrangement creates gradients of nutrients, oxygen, and waste products, similar to those found in solid tumors, which can influence cellular responses to therapeutic agents. wikipedia.orgmdpi.com Studies have shown that cells grown in 3D models often exhibit increased resistance to chemotherapy compared to their 2D counterparts, highlighting the importance of these more complex systems in drug screening. mdpi.com Furthermore, 3D cultures are valuable for studying chronic exposure toxicity due to their longer lifespan compared to monolayers. wikipedia.orgnih.gov The development of scaffold-based and scaffold-free techniques has expanded the applications of 3D models in cancer research and toxicology. eppendorf.com
Co-culture Systems for Intercellular Interactions
Biological processes in the body rarely involve a single cell type. Co-culture systems, where two or more different cell types are grown together, are used to study the complex interactions between cells. nih.govnih.govencyclopedia.pub These systems are critical for understanding how the tumor microenvironment, which includes fibroblasts, immune cells, and endothelial cells, influences cancer progression and response to therapy. nih.gov
In the investigation of this compound, a co-culture model could be used to assess its effects not only on cancer cells but also on the surrounding stromal cells. nih.gov Co-culture systems can be designed in two primary ways: direct contact models, where different cell types are in physical contact, and indirect models, where cells are separated by a permeable membrane, allowing for communication via secreted factors. mdpi.comresearchgate.net This allows researchers to dissect the roles of direct cell-cell contact versus paracrine signaling in mediating the effects of a compound. nih.gov
High-Throughput Screening (HTS) in Drug Discovery
High-throughput screening (HTS) is a key technology in modern drug discovery that utilizes automation and robotics to rapidly test hundreds of thousands to millions of compounds for their biological activity against a specific target. chemcopilot.combmglabtech.combeckman.eslabkey.com This process is instrumental in the early stages of drug development for identifying "hits"—compounds that demonstrate a desired effect in a primary assay. bmglabtech.comlabkey.com
The HTS workflow typically involves several stages:
Assay Development and Miniaturization: A robust and sensitive biological assay is developed and adapted to a microplate format (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput. labkey.com
Library Screening: Large libraries of chemical compounds are screened against the target. beckman.eslabkey.com
Data Acquisition and Analysis: Automated systems measure the assay signal, and sophisticated software is used to analyze the large datasets and identify active compounds. chemcopilot.comlabkey.com
Hit Confirmation and Validation: Initial hits are re-tested to confirm their activity and eliminate false positives. labkey.com
For a natural product like this compound, HTS could be employed to screen it against a panel of cancer cell lines or specific molecular targets to quickly identify its most promising therapeutic applications. beckman.es
Evaluation of Compound Potency and Efficacy
Once a compound has been identified as a "hit," a more detailed characterization of its pharmacological properties is required. Two critical parameters in this evaluation are potency and efficacy. usmlestrike.com
Potency refers to the concentration of a drug required to produce a specific effect. usmlestrike.com It is often quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that produces 50% of its maximum effect or inhibition, respectively. A lower EC50 or IC50 value indicates higher potency. github.io
Efficacy describes the maximum response a drug can produce. usmlestrike.com It is a measure of the drug's ability to elicit a desired therapeutic effect. github.io
The relationship between in vitro potency and clinically efficacious concentrations is complex and can be influenced by numerous factors, including the therapeutic indication, mode of action, and whether the drug has active metabolites. slu.senih.govnih.gov A retrospective analysis of FDA-approved targeted small molecule oncology drugs suggested that while in vitro potency is predictive to some extent, it is not always sufficient to robustly estimate clinically efficacious exposure. nih.gov Therefore, a comprehensive evaluation of both potency and efficacy in various preclinical models is crucial for predicting the clinical potential of a compound like this compound. usmlestrike.comnih.gov
Table 2: Key Pharmacological Parameters
| Parameter | Definition | Common Metric |
| Potency | The concentration of a compound required to produce a specific effect. | EC50 / IC50 |
| Efficacy | The maximum response a compound can produce. | Emax |
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Activities and Associated Mechanisms
While anthraquinones as a class are known for a range of biological activities, future research will delve into the specific and potentially unique therapeutic properties of Rubiadinprimeveroside. The presence of the primeverose sugar moiety can significantly influence the compound's solubility, bioavailability, and interaction with biological targets, potentially leading to novel pharmacological profiles compared to its aglycone, Rubiadin (B91156). uomustansiriyah.edu.iquomus.edu.iqnih.gov
Key areas of exploration for novel biological activities include:
Anticancer Properties : While Rubiadin has shown anticancer potential, the specific mechanisms of this compound against various cancer cell lines remain a promising area of investigation. Future studies will likely focus on its effects on cell cycle progression, apoptosis, and specific signaling pathways in cancer cells.
Neuroprotective Effects : The potential for natural compounds to mitigate neurodegenerative diseases is a burgeoning field of research. Investigations into the neuroprotective effects of this compound, including its antioxidant and anti-inflammatory capacities within the central nervous system, are warranted. researchgate.netnih.gov
Antimicrobial Activity : Comparative studies between anthraquinone (B42736) glycosides and their aglycones have suggested that the glycoside forms can exhibit significant antibacterial activity. nih.gov Further research will likely explore the spectrum of antimicrobial action of this compound against various pathogens and elucidate the role of the sugar moiety in this activity.
A deeper understanding of the mechanisms underlying these potential activities is crucial. This will involve identifying specific molecular targets and signaling pathways modulated by this compound.
Advanced Biotechnological Production Strategies for Sustainable Sourcing
The reliance on harvesting medicinal plants from the wild is often unsustainable. tandfonline.com Advanced biotechnological approaches offer a promising alternative for the consistent and environmentally friendly production of this compound.
Future strategies will likely focus on:
Plant Cell and Tissue Culture : In vitro cultivation of plant cells in bioreactors provides a controlled environment for the production of secondary metabolites. researchgate.netactahort.orgnih.gov Optimizing culture conditions, including nutrient media, growth regulators, and elicitors, can significantly enhance the yield of this compound.
Metabolic Engineering : Genetic manipulation of the biosynthetic pathways leading to anthraquinone glycosides offers a powerful tool for increasing production. nih.govroutledge.com This can involve overexpressing key enzymes or down-regulating competing pathways.
CRISPR/Cas9 Technology : The precision of CRISPR/Cas9 gene editing allows for targeted modifications to the plant genome to enhance the production of specific secondary metabolites. frontiersin.orgnih.govtaylorfrancis.comresearchgate.net This technology could be used to upregulate the expression of genes involved in this compound biosynthesis.
Heterologous Production : Engineering microorganisms like Escherichia coli or yeast to produce this compound offers a scalable and sustainable production platform. nih.gov This involves transferring the entire biosynthetic pathway from the plant into the microbial host.
These biotechnological methods not only ensure a stable supply of the compound but also open up possibilities for producing novel derivatives with enhanced activities.
Computational Approaches in Understanding this compound Interactions
In silico methods are becoming indispensable tools in natural product research, offering insights into the molecular interactions of compounds like this compound and guiding further experimental work. documentsdelivered.com
Emerging computational approaches include:
Molecular Docking : This technique predicts the binding affinity and orientation of a ligand (this compound) to a protein target. nih.govresearchgate.net It can be used to screen for potential biological targets and to understand the structural basis of its activity. Comparative docking studies between this compound and Rubiadin can elucidate the specific role of the primeverose group in target binding. nih.gov
Molecular Dynamics Simulations : These simulations provide a dynamic view of the interactions between this compound and its target proteins over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. nih.govnih.govresearchgate.netresearcher.lifeumons.ac.be
These computational studies can significantly accelerate the drug discovery process by prioritizing the most promising biological activities for experimental validation.
Development of Novel Analytical Techniques for Trace Analysis and Metabolomics
The accurate detection and quantification of this compound in complex biological and environmental samples are crucial for both research and quality control. Future developments in analytical chemistry will focus on enhancing the sensitivity, specificity, and speed of these analyses.
Key advancements are expected in:
Advanced Chromatographic Methods : Techniques like Ultra-High-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), will enable the rapid and accurate quantification of this compound even at trace levels. mdpi.comnih.gov
Novel Extraction Techniques : The development of more efficient and environmentally friendly extraction methods, such as supercritical fluid extraction and pressurized liquid extraction, will be crucial for isolating this compound from plant material. nih.govthaiscience.infonih.gov
Metabolomic Fingerprinting : Untargeted metabolomics approaches using techniques like UPLC-MS/MS can provide a comprehensive profile of the metabolites in Rubia species, helping to understand the biosynthesis of this compound and to identify other potentially bioactive compounds. nih.govnih.gov
These advanced analytical methods will be essential for pharmacokinetic studies, quality control of herbal products, and for exploring the metabolic fate of this compound in biological systems.
Interdisciplinary Research Integrating Phytochemistry, Synthetic Chemistry, and Molecular Biology
The future of this compound research lies in a highly integrated, interdisciplinary approach that combines the strengths of various scientific fields.
This synergistic approach will involve:
Phytochemistry : The continued isolation and structural elucidation of new anthraquinone glycosides from Rubia species and other natural sources will provide a pipeline of novel compounds for biological screening.
Synthetic Chemistry : The development of efficient synthetic routes to this compound and its analogs will not only provide a stable supply for research but also allow for the creation of novel derivatives with improved pharmacological properties.
Molecular Biology and Biotechnology : As previously discussed, molecular biology techniques will be central to developing sustainable production platforms for this compound and for engineering novel biosynthetic pathways.
By combining these disciplines, researchers can move from the discovery of a natural product to its sustainable production and therapeutic application in a more efficient and targeted manner. This integrated approach will be key to unlocking the full potential of this compound as a valuable chemical entity.
Q & A
Basic: What are the primary botanical sources of Rubiadinprimeveroside, and what chromatographic techniques are effective for its initial isolation?
This compound is primarily isolated from Rubia species, such as Rubia peregrina L. and Galium verum, with roots and rhizomes being the most studied tissues . Effective isolation involves sequential solvent partitioning (e.g., chloroform, ethyl acetate, aqueous phases) followed by column chromatography using silica gel or Sephadex LH-20. High-performance liquid chromatography (HPLC) is recommended for final purification, particularly for separating structurally similar anthraquinone glycosides .
Advanced: How can researchers resolve contradictions in spectroscopic data when elucidating the structure of this compound?
Contradictions in spectral data (e.g., NMR or MS) often arise due to overlapping signals or impurities. To address this:
- Use 2D-NMR techniques (COSY, HMBC, HMQC) to confirm connectivity and distinguish between regioisomers .
- Cross-validate with high-resolution mass spectrometry (HR-ESI-MS) to confirm molecular formulas.
- Compare experimental data with published spectra of analogous compounds (e.g., lucidin primeveroside) .
- Reproduce isolation protocols to rule out degradation artifacts .
Basic: What spectroscopic methods are essential for characterizing this compound’s molecular structure?
Core methods include:
- 1H and 13C NMR : To identify proton environments and carbon frameworks.
- 2D-NMR (COSY, HMBC, HMQC) : For resolving spin-spin coupling and long-range correlations, critical for glycosidic linkage confirmation .
- ESI-MS or EI-MS : To determine molecular weight and fragmentation patterns.
- UV-Vis spectroscopy : To confirm anthraquinone absorption bands (e.g., λmax ~ 250–280 nm) .
Advanced: What strategies optimize the extraction yield of this compound while maintaining its stability?
Optimization requires a multivariate approach:
- Solvent selection : A 37:63 methanol-water ratio maximizes solubility while minimizing degradation .
- Ultrasound-assisted extraction (UAE) : Reduces time (e.g., 18 minutes at 36°C) and improves efficiency compared to maceration .
- Stability assays : Monitor pH and temperature sensitivity using HPLC to track degradation products.
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to balance yield and stability variables .
Basic: How is the purity of this compound assessed post-isolation?
- HPLC-DAD/UV : Use C18 columns with isocratic elution (e.g., acetonitrile-water) to achieve baseline separation.
- TLC : Compare Rf values against standards under UV/visible light.
- Elemental analysis : Confirm purity ≥95% by matching calculated vs. observed C/H/O ratios .
- Melting point determination : A sharp range (e.g., 248–250°C) indicates high crystallinity .
Advanced: How should researchers design a multivariate study to assess this compound’s bioactivity?
- Variables : Include dose, exposure time, and cell lines/tissue models.
- Controls : Use known anthraquinones (e.g., alizarin) as positive controls and solvent-only blanks.
- Assays : Combine cytotoxicity (MTT), antioxidant (DPPH), and enzyme inhibition (e.g., COX-2) tests.
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare group means and PCA to identify dominant bioactivity drivers .
Basic: What are the known pharmacological activities of this compound based on current literature?
Reported activities include:
- Antioxidant properties : Scavenging free radicals via its anthraquinone core .
- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines in vitro .
- Cytotoxicity : Selective activity against cancer cell lines (e.g., HepG2), though mechanisms remain understudied .
Note: Current data are preliminary; dose-response relationships and in vivo validation are needed .
Advanced: What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.
- Bland-Altman plots : Assess agreement between technical replicates.
- Meta-analysis : Pool data from independent studies to identify trends (e.g., using RevMan software).
- Reporting : Include 95% confidence intervals and effect sizes (e.g., Cohen’s d) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
